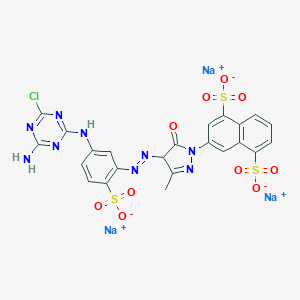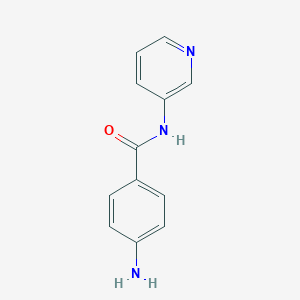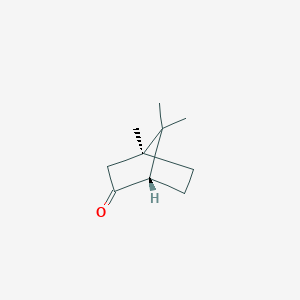
Epicamphor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epicamphor is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. It is a derivative of camphor, a naturally occurring compound found in the wood of the camphor tree. Epicamphor has been synthesized using various methods, and its potential uses in scientific research have been explored extensively.
Scientific Research Applications
Epicamphor has been used in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess anti-inflammatory, analgesic, and antioxidant properties, making it a potential candidate for the development of new drugs. Additionally, epicamphor has been found to inhibit the growth of cancer cells and possess anti-tumor properties.
Mechanism Of Action
The mechanism of action of epicamphor is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in cells. It has been shown to inhibit the activity of nuclear factor-kappaB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, epicamphor has been found to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that plays a role in the regulation of glucose and lipid metabolism.
Biochemical And Physiological Effects
Epicamphor has been found to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in cells. Additionally, epicamphor has been found to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in cells. Furthermore, epicamphor has been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Advantages And Limitations For Lab Experiments
One of the advantages of epicamphor is its high purity and yield when synthesized using the oxalic acid method. Additionally, epicamphor has been found to possess potent anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs. However, the limitations of epicamphor include its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for epicamphor research. One direction is the development of new drugs based on epicamphor's anti-inflammatory, analgesic, and antioxidant properties. Another direction is the investigation of epicamphor's potential as an anticancer agent. Additionally, the mechanism of action of epicamphor needs to be further elucidated to fully understand its effects on cells. Furthermore, the potential toxicity of epicamphor needs to be investigated to determine its safety for use in humans.
Conclusion
In conclusion, epicamphor is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Epicamphor's anti-inflammatory, analgesic, antioxidant, and anticancer properties make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its effects on cells and determine its safety for use in humans.
Synthesis Methods
Epicamphor can be synthesized using various methods, including the oxidation of camphor with permanganate or chromium trioxide. The most common method involves the reaction of camphor with oxalic acid in the presence of acetic anhydride and acetic acid. The reaction yields epicamphor in high purity and yield.
properties
CAS RN |
10292-98-5 |
|---|---|
Product Name |
Epicamphor |
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1S,4S)-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)6-8(7)11/h7H,4-6H2,1-3H3/t7-,10+/m1/s1 |
InChI Key |
HFQTYOGWDNGZMS-XCBNKYQSSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)C(=O)C2 |
SMILES |
CC1(C2CCC1(CC2=O)C)C |
Canonical SMILES |
CC1(C2CCC1(CC2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



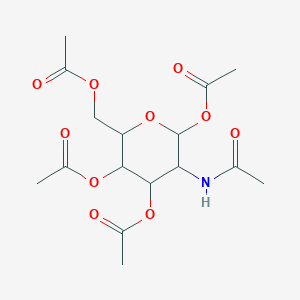
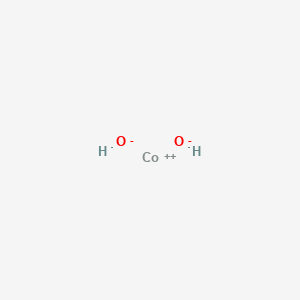
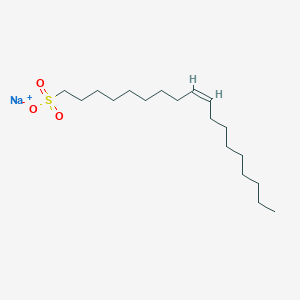
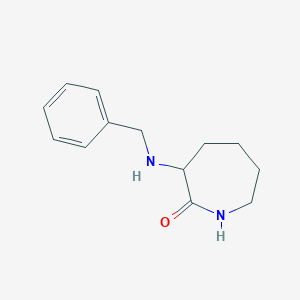
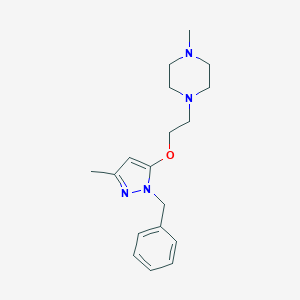
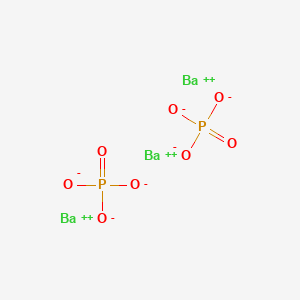
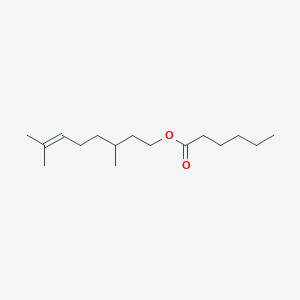
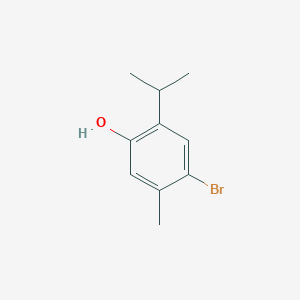
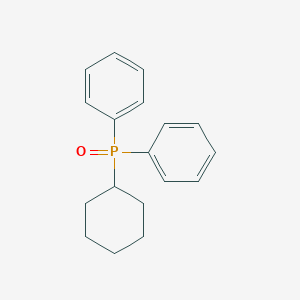
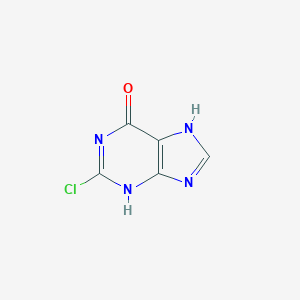
![[2-(2-Chlorophenoxy)ethyl]hydrazine](/img/structure/B80949.png)
